Product packaging for Bicyclo[3.3.1]nonane(Cat. No.:CAS No. 280-65-9)

Bicyclo[3.3.1]nonane

Cat. No.: B1214063
CAS No.: 280-65-9
M. Wt: 124.22 g/mol
InChI Key: WNTGVOIBBXFMLR-UHFFFAOYSA-N
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Description

Evolution of Academic Inquiry into Bicyclo[3.3.1]nonane Systems

The study of this compound and its derivatives has a rich history, with research efforts intensifying over the last four decades. rsc.org Early investigations laid the groundwork for understanding the fundamental properties of this bicyclic system. exlibrisgroup.com The first synthesis of a molecule containing the this compound core, Tröger's base, dates back to the late 1880s. rsc.org Over the years, the focus of research has expanded from basic synthesis and structural elucidation to the exploration of its utility in various applications, including asymmetric catalysis, medicinal chemistry, and materials science. rsc.orgresearchgate.net The this compound framework is a prevalent motif in over 1000 natural products, spurring significant interest in its synthesis and biological activity. researchgate.netresearchgate.net These natural products, including alkaloids, terpenoids, and polyprenylated acylphloroglucinols (PPAPs), exhibit a wide range of biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects. rsc.orgresearchgate.netontosight.ai The complex structures of these natural products have inspired the development of innovative synthetic methodologies to access the this compound core. researchgate.netacs.org

Unique Structural Attributes and Conformational Rigidity Challenges

The this compound skeleton is composed of two fused cyclohexane (B81311) rings that share two bridgehead carbon atoms. chemistrysteps.com This arrangement results in a rigid and symmetrical framework. A key structural feature is the distance between the C-3 and C-7 methylene (B1212753) groups, which is distorted to approximately 3.05 Å to alleviate steric strain, compared to the 2.52 Å expected in an ideal tetrahedral geometry. This inherent strain influences the bond angles within the rings, which average around 114°, a significant deviation from the standard tetrahedral angle.

The conformational landscape of this compound is a central aspect of its chemistry. rsc.org The molecule can theoretically exist in three primary conformations: a twin chair (CC), a boat-chair (BC), and a twisted twin boat (BB). rsc.org However, the BB conformer is generally considered unstable due to significant steric destabilization. rsc.org The preferred conformation is predominantly the chair-chair form, which minimizes torsional strain. However, the introduction of substituents can shift the conformational equilibrium towards the boat-chair form. vulcanchem.com For instance, computational studies have shown that the chair-boat conformation of 2,6-diaminothis compound is 8–12 kcal/mol higher in energy than the chair-chair conformation due to increased van der Waals repulsions. The specific conformation adopted by a this compound derivative is crucial as it dictates its chemical reactivity and biological activity. vulcanchem.com

Conceptual Significance of this compound in Bridged-Ring Chemistry

This compound serves as a cornerstone in the field of bridged-ring chemistry. Its rigid, well-defined three-dimensional structure provides an excellent platform for studying fundamental concepts of stereochemistry and reaction mechanisms in constrained systems. The predictable geometry of the this compound core allows for the precise positioning of functional groups, making it an invaluable tool in the design of molecules with specific properties.

The introduction of stereocenters, particularly at the one-carbon bridge (C9), has been a significant area of investigation. wisc.edu The stereochemical outcome of reactions such as the Robinson annulation to form this compound systems has been studied to understand the factors controlling stereoselectivity. wisc.edu Furthermore, the this compound framework is a key building block in the synthesis of more complex polycyclic systems, including adamantanes. rsc.org The structural and conformational principles established from the study of this compound have broad implications for the synthesis and understanding of a wide array of other bridged bicyclic and polycyclic compounds.

Overview of Major Research Paradigms and Contributions

Research on this compound has evolved through several key paradigms. Initial work focused on the synthesis and conformational analysis of the parent hydrocarbon and simple derivatives. researchgate.netorgsyn.org This foundational research established the preference for the dual chair conformation and the structural distortions inherent in the system. researchgate.net

A significant paradigm shift occurred with the discovery that the this compound scaffold is a privileged structure in numerous biologically active natural products. researchgate.net This led to a surge in research focused on the total synthesis of these natural products and the development of synthetic methods to construct the this compound core efficiently and stereoselectively. acs.orgresearcher.life Notable contributions in this area include the development of tandem Michael addition-intramolecular aldol-type condensations and Lewis acid-catalyzed epoxypolyene cyclizations. rsc.orgresearcher.life

More recently, research has expanded into the application of this compound derivatives in materials science and supramolecular chemistry. Their rigid framework makes them ideal scaffolds for constructing molecular tweezers, ion receptors, and complex supramolecular architectures. rsc.org Furthermore, chiral this compound derivatives have emerged as important ligands and catalysts in asymmetric synthesis. The unique structural and electronic properties of these systems continue to inspire new research directions, ensuring that this compound will remain a subject of significant scientific interest.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16 B1214063 Bicyclo[3.3.1]nonane CAS No. 280-65-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

280-65-9

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

bicyclo[3.3.1]nonane

InChI

InChI=1S/C9H16/c1-3-8-5-2-6-9(4-1)7-8/h8-9H,1-7H2

InChI Key

WNTGVOIBBXFMLR-UHFFFAOYSA-N

SMILES

C1CC2CCCC(C1)C2

Canonical SMILES

C1CC2CCCC(C1)C2

boiling_point

169.5 °C

melting_point

145.5 °C

Other CAS No.

280-65-9

Synonyms

bicyclo(3.3.1)nonane

Origin of Product

United States

Synthetic Methodologies for the Bicyclo 3.3.1 Nonane Framework and Its Heteroanalogues

Diverse Synthetic Strategies for Carbocyclic Bicyclo[3.3.1]nonane Construction

The construction of the this compound core can be achieved through a variety of synthetic strategies, primarily involving cyclization and annulation reactions. These methods allow for the creation of both the fundamental bicyclic system and highly functionalized derivatives.

Cyclization Reactions and Annulation Approaches

Cyclization and annulation reactions are fundamental to the synthesis of the this compound framework. These approaches involve the formation of one or both of the six-membered rings in a single or sequential manner, often from acyclic or monocyclic precursors.

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, has been utilized in the construction of the this compound framework. While direct construction of the this compound skeleton via a Diels-Alder reaction can be challenging, this cycloaddition is often employed to create complex precursors that can be further elaborated into the desired bicyclic system. researchgate.net

One such approach involves a one-pot Diels–Alder cycloaddition followed by a gold(I)-catalyzed 6-endo-dig carbocyclization. This highly diastereoselective method generates bicyclo[3.3.1]alkanones in yields ranging from 48–93%. semanticscholar.org This strategy is particularly useful for creating bicyclo[m.n.1]alkanone cores with quaternary carbon centers adjacent to a bridged ketone, a structural feature found in several complex, biologically active compounds. semanticscholar.org

Diene/Dienophile PrecursorsSubsequent ReactionProduct TypeReference
VariousAu(I)-catalyzed carbocyclizationBicyclo[3.3.1]alkanones semanticscholar.org
Controlled by remote functionalityIntramolecular Mizoroki-HeckThis compound core of lycodine nih.govjst.go.jp

Michael additions, often as part of a cascade sequence, are a cornerstone in the synthesis of the this compound framework. These reactions are highly effective for forming the carbon-carbon bonds necessary to construct the bicyclic system. rsc.org

A common and powerful strategy is the tandem Michael addition-intramolecular aldolization. For instance, the condensation of dimethyl-1,3-acetonedicarboxylate with enals, promoted by a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or piperidine, yields highly functionalized bicyclo[3.3.1]nonenols in high yields. rsc.orgacs.org In this one-shot process, both six-membered rings of the bicyclic system are constructed from acyclic precursors. acs.org

Another variation involves a tandem Michael addition–Claisen condensation cascade. The reaction of acetylenic ω-ketoesters with t-BuOK can unexpectedly yield a tricyclic derivative containing the this compound core in a 42% yield. rsc.org

Michael addition-driven cyclization has also been employed for the synthesis of bridged cyclic N,O-ketal spirooxindoles, which feature a bicyclic core. rsc.org This involves the reaction of 3-hydroxyoxindoles with ortho-hydroxy-chalcones. rsc.org Furthermore, successive Michael addition reactions have been utilized to construct the this compound core. rsc.org

Reaction TypeReactantsProductReference
Tandem Michael addition-intramolecular aldolizationDimethyl-1,3-acetonedicarboxylate and enalsBicyclo[3.3.1]nonenols rsc.orgacs.org
Tandem Michael addition–Claisen condensationAcetylenic ω-ketoestersTricyclic derivative with this compound core rsc.org
Michael addition-driven cyclization3-Hydroxyoxindoles and ortho-hydroxy-chalconesBridged cyclic N,O-ketal spirooxindoles rsc.org

The intramolecular aldol (B89426) condensation is a frequently employed key step for the ring closure to form the this compound skeleton. rsc.org This reaction is often the final step in a cascade sequence, typically following a Michael addition that assembles the necessary precursor.

Acid-catalyzed intramolecular aldolization of α-silylenals has been used to synthesize the bicyclic core of polycyclic polyprenylated acylphoroglucinols (PPAPs). rsc.org Similarly, a base-promoted intramolecular aldolization is a key step in the synthesis of the prenylated bicyclononane core of phloroglucin natural products. rsc.org A concise synthetic route exploiting aldol condensation reactions has been reported for the construction of 4,6-disubstituted bicyclo[3.3.1]nona-3,6-dien-2-ones. kazanmedjournal.ru This strategy utilizes cyclohex-2-enones bearing another carbonyl group in a side chain as the key structural unit. kazanmedjournal.ru

An acid-catalyzed deprotection followed by an in situ intramolecular aldol condensation is the basis of an efficient three-step synthesis of benzannelated this compound derivatives. rsc.org The stereospecificity of this aldol cyclization is a noteworthy feature of this route. rsc.org

Reaction ConditionsPrecursor TypeProductReference
Acid-catalyzedα-SilylenalsBicyclic core of PPAPs rsc.org
Base-promotedPrenylated cyclohexanone (B45756) derivativesPrenylated bicyclononane core of phloroglucin natural products rsc.org
Acid-catalyzed deprotection and in situ condensation2-Lithiobenzaldehyde ethylene (B1197577) ketal and cyclohexane-1,4-dione monoethylene ketal adductBenzannelated this compound derivatives rsc.org
GeneralCyclohex-2-enones with a side-chain carbonyl group4,6-Disubstituted bicyclo[3.3.1]nona-3,6-dien-2-ones kazanmedjournal.ru

The intramolecular Heck reaction has emerged as a powerful tool for the construction of the this compound core. researchgate.net This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between a vinyl or aryl halide and an alkene, enabling the closure of one of the six-membered rings.

A notable application of the intramolecular Heck reaction is in the synthesis of the bicyclic core of the Lycopodium alkaloid lycodine, where it follows a Diels-Alder reaction to complete the framework. nih.govjst.go.jp The intramolecular Mizoroki-Heck reaction of a bromide in the presence of a palladium catalyst is used to assemble the bicyclic core of huperzine A. thieme-connect.de The use of microwave heating in this reaction can significantly reduce reaction times. thieme-connect.de

Studies have also been conducted on intramolecular Pd-catalyzed cyclization reactions as a model system for the synthesis of corialstonine and corialstonidine, which contain a bicyclic core. researchgate.net

ReactionSubstrateCatalyst SystemProductReference
Intramolecular Mizoroki-HeckAryl bromideNot specifiedThis compound core of lycodine nih.govjst.go.jp
Intramolecular Mizoroki-HeckBromidePd(OAc)2 / PPh3Bicyclic core of huperzine A thieme-connect.de
Intramolecular Pd-catalyzed cyclizationNot specifiedNot specifiedBicyclic compounds for corialstonine and corialstonidine synthesis researchgate.net

Approaches to Highly Functionalized Bicyclo[3.3.1]nonanes

The development of synthetic routes to highly functionalized bicyclo[3.3.1]nonanes is of significant interest due to the structural complexity of many natural products containing this core. ucl.ac.uk Several strategies have been developed to introduce a variety of substituents onto the bicyclic framework.

A BF3·OEt2-mediated novel tandem double cyclization of γ-alkylidenebutenolides has been developed to construct a series of highly functionalized bicyclo[3.3.1]nonanes in good to high yields and with good diastereoselectivity. acs.orgnih.gov This method is based on a preceding simple and highly efficient three-component reaction of α-cinnamoyl ketene-S,S-acetals with oxalyl chloride to form the γ-alkylidenebutenolide precursors. acs.orgnih.gov

Another approach involves a Michael-aldol annulation reaction of substituted 1,3-cyclohexanediones with enals. This one-pot process yields the desired bicyclic ketols in good to excellent yields, often with considerable stereocontrol. ucl.ac.uk The resulting functionalized this compound system can be further modified, for example, by the introduction of fluorine, to generate novel fluorinated bicyclic scaffolds. ucl.ac.uk

The synthesis of polyfunctionalized this compound-2,9-diones has also been reported, further expanding the range of accessible functionalized derivatives. acs.org

Synthetic StrategyKey FeaturesType of FunctionalizationReference
Tandem double cyclization of γ-alkylidenebutenolidesBF3·OEt2-mediated, good diastereoselectivityPolyfunctionalized acs.orgnih.gov
Michael-aldol annulationOne-pot, good to excellent yields, stereocontrolPolysubstituted, allows for further functionalization (e.g., fluorination) ucl.ac.uk
Not specifiedNot specifiedPolyfunctionalized diones acs.org

Stereoselective and Enantioselective Syntheses of this compound Skeletonsresearchgate.netskemman.isnih.govsemanticscholar.orgthieme-connect.comucl.ac.ukthieme-connect.com

The construction of the this compound skeleton with precise control over its three-dimensional structure is a significant challenge in organic synthesis. researchgate.net Stereoselective and enantioselective methods are crucial for accessing optically active bicyclic compounds, which are valuable as chiral synthons and are present in numerous biologically active natural products. nih.gov Strategies to achieve this stereocontrol often rely on well-established reaction mechanisms, including tandem Michael additions and aldol reactions, to build the carbocyclic framework. researchgate.netthieme-connect.com

A common approach involves the reaction of 1,3-dicarbonyl compounds, such as substituted 1,3-cyclohexanediones, with α,β-unsaturated aldehydes or ketones (enals or enones). ucl.ac.uk For instance, a highly efficient one-pot process has been developed using the reaction of substituted 1,3-cyclohexanediones with enals, proceeding through a tandem Michael-aldol annulation to yield bicyclic ketols with good to excellent yields and often with significant stereocontrol. ucl.ac.uk Similarly, the reaction of ethyl acetoacetate (B1235776) with conjugated enals can be used to construct the this compound skeleton through two consecutive tandem conjugate addition-intramolecular aldol reactions. thieme-connect.com These methods provide access to functionalized derivatives that can be further elaborated. researchgate.net The inherent chirality of the this compound framework has been exploited in the synthesis of enantiomers of more complex bicyclic and polycyclic structures. researchgate.net

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of this compound frameworks, with organocatalysis being a particularly prominent strategy. rsc.orgcitedrive.com Chiral organocatalysts, such as those derived from quinine (B1679958) or Cinchona alkaloids, can effectively mediate the construction of the bicyclic scaffold with high enantioselectivity. ucl.ac.uk

One notable example is the organocatalytic asymmetric cascade reaction for the one-pot synthesis of enantioselective [3.3.1] bicyclic ketals from 2-hydroxyphenylboronic acid and enones. rsc.org Another approach involves the desymmetrization of prochiral cyclohexanones to form 2-azathis compound systems. ucl.ac.uk Furthermore, a switchable, organocatalytic enantioselective sulfenocyclization of cyclohexa-1,4-dienes has been developed. nih.gov By simply adjusting the sulfenylating agent, this method allows for the chemodivergent synthesis of either chiral bridged bicyclo[3.3.1]nonanes or 2-oxabicyclo[3.2.1]octanes, both with high yields and excellent enantioselectivities (up to 97% ee). nih.gov These reactions often proceed through cascade or domino sequences, such as Michael-aldol condensations, to rapidly build molecular complexity. rsc.orgnih.gov

The following table summarizes selected examples of asymmetric catalysis in the synthesis of the this compound skeleton.

Catalyst/ReagentSubstratesReaction TypeProductEnantiomeric Excess (ee)
Chiral Phosphoric Acid2-Hydroxyphenylboronic acid, EnoneAsymmetric Cascade[3.3.1] Bicyclic KetalNot specified
Quinine-derived Thiourea1,3-Cyclohexanedione, EnalMichael-Aldol AnnulationThis compound Ketol94%
Chiral Cinchona Base1,3-Cyclohexanedione, EnalMichael-Aldol AnnulationThis compound Ketol64%
Chiral Sulfenylating AgentCyclohexa-1,4-dieneSulfenocyclizationThis compoundup to 97%

The "chiral pool" approach utilizes naturally occurring, enantiomerically pure compounds as starting materials to synthesize complex chiral molecules. mdpi.comescholarship.org This strategy is highly effective for establishing key stereocenters in target molecules. mdpi.com Terpenoids, such as (R)-carvone, are common starting points for the synthesis of chiral this compound derivatives. researchgate.netescholarship.org For example, a Michael reaction starting from (R)-carvone can initiate a sequence leading to the bicyclic framework. researchgate.net Similarly, amino acids like L-proline and (R)-glutamic acid have been used to derive chiral auxiliaries, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP), which guide the stereochemical outcome of reactions. pwr.edu.pl

Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are removed. A classic example in this compound synthesis involves the transesterification of a precursor with a chiral alcohol, such as (–)-8-phenylmenthol. researchgate.net The subsequent Michael-aldol reaction of this chiral ester yields a separable mixture of diastereoisomers, allowing for the isolation of an enantiomerically pure this compound derivative after removal of the auxiliary. researchgate.net

Chiral SourceStarting Material/AuxiliaryKey ReactionResult
Chiral Pool(R)-CarvoneMichael AdditionChiral this compound precursor
Chiral PoolL-ProlineDerivatization(S)-1-amino-2-methoxymethylpyrrolidine (SAMP) auxiliary
Chiral Auxiliary(–)-8-phenylmentholMichael-Aldol ReactionSeparable diastereoisomers of a this compound derivative

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic starting material into a single enantiomer of a product, potentially achieving yields close to 100%. This technique combines the kinetic resolution of a racemate with an in-situ racemization of the slower-reacting enantiomer.

In the context of this compound chemistry, DKR has been successfully applied to the synthesis of enantiomerically pure derivatives. A notable example is the large-scale resolution of racemic this compound-2,6-dione using Baker's yeast. vu.ltvu.lt The yeast selectively reduces one enantiomer of the diketone, while the unreacted enantiomer is racemized under the reaction conditions. This process, which was improved by using Baker's yeast specifically prepared for sweet dough, enables the synthesis of gram quantities of enantiomerically pure (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione. vu.ltvu.lt

DKR has also been employed in transition metal-catalyzed reactions. For instance, anti-selective asymmetric hydrogenation of α-amino-β-ketoesters using ruthenium, rhodium, iridium, and nickel catalysts proceeds through DKR to produce important β-hydroxy-α-amino acids, which can be precursors to complex molecules containing the this compound scaffold. nih.gov

MethodSubstrateReagent/CatalystProduct
Enzymatic ReductionRacemic this compound-2,6-dioneBaker's yeast for sweet dough(+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione
Asymmetric Hydrogenationα-amino-β-ketoestersRu-, Rh-, Ir-, or Ni-catalystsanti-β-hydroxy-α-amino acids

Photoisomerization and Cyclization Protocolsnih.govnih.gov

Photochemical reactions provide unique pathways for the construction of complex molecular architectures under mild conditions. In the synthesis of the this compound framework, photoisomerization and photocyclization protocols have been developed to create intricate, fused-ring systems. nih.gov

A notable application is a photoisomerization/cyclization union strategy for the rapid synthesis of benzo-fused this compound structures. nih.gov In this process, a trans-enone is irradiated with UV-A light (335 nm), causing it to isomerize to the corresponding cis-isomer. Under acidic conditions, this cis-isomer undergoes a cyclization to form a diene, which then generates a carboxonium ion. This reactive intermediate can then engage in a stereoselective [3+3] cyclization with a suitable nucleophile to deliver the complex benzo-fused this compound skeleton. nih.gov This protocol highlights how photochemical methods can be integrated into cascade reactions to efficiently build complex scaffolds. nih.gov Earlier work also documented the photoisomerization of derivatives like 3,7-dimethylenethis compound. nih.gov

Flow Chemistry Applications in this compound Synthesisresearchgate.netgoogle.com

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a reactor. google.comspringerprofessional.de This technology offers significant advantages in terms of safety, efficiency, and scalability. While its application to the direct synthesis of the this compound core is not widely documented, it has been instrumental in enabling challenging steps within the total synthesis of natural products containing this scaffold. researchgate.net

For example, during the total synthesis of 3-epi-hypatulin B, a highly oxygenated natural product with a dense bicyclic framework, a late-stage photo-oxidation of a methoxyallene (B81269) intermediate was required to install an ester functionality. researchgate.net Problems encountered during the conventional batch process for this transformation were successfully overcome by translating the reaction into a continuous flow protocol. This demonstrates the value of flow chemistry in enabling difficult or hazardous steps in the synthesis of complex molecules that feature the this compound skeleton. researchgate.net

Synthetic Pathways to Heteroanalogues of Bicyclo[3.3.1]nonanersc.orgnih.govnih.govnih.gov

Heteroanalogues of this compound, where one or more carbon atoms are replaced by heteroatoms such as nitrogen, oxygen, or sulfur, are important structural motifs in medicinal chemistry and natural products. rsc.orgnih.govresearchgate.net A variety of synthetic methods have been developed to access these frameworks.

Azabicyclo[3.3.1]nonanes: Nitrogen-containing analogues are prevalent in alkaloids. nih.govnih.gov A classic method for constructing the azathis compound core is the mercury-mediated Ritter-like reaction between a monoterpene like α-pinene and acetonitrile. This reaction forms an imine that can be reduced in situ to yield the corresponding amine with high diastereoselectivity. nih.gov This approach has been central to the synthesis of the Aristotelia family of alkaloids. nih.gov Radical ring-closing reactions have also been employed to synthesize 2-azathis compound systems. nih.gov

Oxabicyclo[3.3.1]nonanes: Oxygen-containing bicyclic systems can be synthesized through various cyclization strategies. An organocatalytic domino Michael-hemiacetalization-Michael reaction has been developed for the highly stereoselective synthesis of 3-oxabicyclo[3.3.1]nonan-2-one derivatives. nih.gov This sequence, using (E)-3-aryl-2-nitroprop-2-en-1-ols and (E)-7-aryl-7-oxo-hept-5-enals, constructs a bicyclic hemiacetal with four contiguous stereocenters, which is then oxidized to the final lactone product. nih.gov Additionally, the reaction between a benzopyrylium salt and 3,5-dimethoxyphenol (B141022) in the presence of a chiral catalyst can yield a 2,8-dioxathis compound skeleton with high enantiomeric excess (94% ee). rsc.org

Heteroanalogue ClassSynthetic MethodKey Reagents/SubstratesProduct
Azathis compoundRitter-like Reactionα-Pinene, Acetonitrile, Mercury NitrateDiastereoselective azabicyclic amine
2-Azathis compoundRadical Ring ClosingN-PSP, Camphorsulfonic acidBicyclic core of chorismate mutase inhibitors
3-Oxabicyclo[3.3.1]nonan-2-oneDomino Reaction(E)-3-aryl-2-nitroprop-2-en-1-ol, (E)-7-aryl-7-oxo-hept-5-enalHighly substituted oxabicyclic lactone
2,8-Dioxathis compoundCatalytic CyclizationBenzopyrylium salt, 3,5-DimethoxyphenolEnantioenriched dioxabicyclic skeleton

Azathis compound Derivatives

The synthesis of nitrogen-containing this compound analogues is of significant interest due to their presence in numerous alkaloid families. rsc.org Various strategies have been developed to construct this heterocyclic framework.

One of the most common methods is the double Mannich reaction, where a ketone, an aldehyde, and an amine (or ammonia) condense to form the bicyclic system. For instance, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones can be synthesized in a one-pot condensation of cyclohexanones, benzaldehydes, and ammonium (B1175870) acetate (B1210297). researchgate.net A tandem Mannich annulation using aromatic ketones, paraformaldehyde, and dimethylamine (B145610) has also been reported as a facile, one-pot route to these scaffolds. rsc.org

More sophisticated methods have been employed in the context of natural product synthesis. For example, an intramolecular Heck reaction was a key step in assembling the 2-azathis compound moiety during the total synthesis of calyciphylline A-type Daphniphyllum alkaloids. nih.govacs.org In the synthesis of Sarpagine-related alkaloids, an asymmetric Pictet-Spengler reaction of tryptophan derivatives provides stereospecific access to the key azathis compound core. nih.govrti.orgresearchgate.netwisconsin.edu Other notable methods include Mn(acac)₃-catalyzed reactions between bicyclic cyclopropanols and vinyl azides, and N-PSP-mediated cyclizations to form potent inhibitors of chorismate mutase. rsc.org

Method Precursors Key Features Application Example
Double Mannich Reaction Ketone, Aldehyde, Ammonium AcetateOne-pot synthesis, versatileSynthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones researchgate.net
Intramolecular Heck Reaction Functionalized cyclohexene (B86901) derivativeForms the bicyclic core in complex settingsTotal synthesis of (-)-himalensine A nih.govacs.org
Asymmetric Pictet-Spengler Reaction Tryptophan derivatives, AldehydeStereospecific, excellent diastereoselectivitySynthesis of Sarpagine (B1680780)/macroline/ajmaline alkaloids nih.govrti.orgresearchgate.net
Radical Cyclization Acyclic amine precursorForms C-C bond via radical cascadeSynthesis of (-)-caldaphnidine O nih.govacs.org

Oxathis compound Derivatives

Oxygen-containing bicyclo[3.3.1]nonanes are key structural units in natural products such as the peniciketals. nih.govnih.gov An efficient methodology for the synthesis of oxabicyclo[3.3.1]nonenes involves the (3,5)-oxonium-ene reaction, promoted by boron trifluoride etherate, from acyclic precursors like geraniol (B1671447) and various aldehydes or epoxides. nih.govresearchgate.net Similarly, variants of the Prins cyclization, such as the intramolecular silyl-modified Sakurai (ISMS) reaction, can be used. acs.org A domino Prins/Friedel-Crafts sequence starting from aromatic ketones has been developed to produce benzo-fused oxathis compound derivatives. acs.org

A highly stereoselective organocatalytic domino Michael-hemiacetalization-Michael reaction has been developed to create functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives with four contiguous stereocenters. nih.gov In the context of complex natural product synthesis, a notable strategy is the photoisomerization/cyclization tactic used to construct the benzo-fused 2,8-dioxathis compound skeleton of (+)-peniciketals A and B. nih.govnih.govchemistryviews.orgacs.org This involves the photochemical isomerization of an enone to a cyclic oxonium diene intermediate, which then undergoes a stereoselective [3+3]-cyclization. nih.govacs.org

Thiathis compound Derivatives

The 9-thiathis compound framework is readily accessible through the electrophilic addition of sulfur dichloride (SCl₂) to 1,5-cyclooctadiene, which produces 2,6-dichloro-9-thiathis compound. nih.govorgsyn.org This dichloro derivative serves as a versatile scaffold for further modifications. The chlorine atoms can be displaced by various nucleophiles, such as azides and cyanides, in reactions facilitated by neighboring-group participation from the sulfur atom. nih.gov

The dichloride can also be hydrolyzed to the corresponding (endo,endo)-9-thiathis compound-2,6-diol. orgsyn.org Subsequent oxidation of this diol, for example using Swern oxidation conditions (oxalyl chloride, DMSO), yields 9-thiathis compound-2,6-dione, a key intermediate for accessing other sulfur-containing heterocycles like 2-thiaadamantane. orgsyn.org A general scheme for these transformations is provided below. enamine.netthieme-connect.com

Starting Material Reagents Product
1,5-Cyclooctadiene1. SCl₂ 2. NaHCO₃ (aq)(endo,endo)-9-Thiathis compound-2,6-diol
(endo,endo)-9-Thiathis compound-2,6-diolOxalyl chloride, DMSO, Et₃N9-Thiathis compound-2,6-dione
2,6-Dichloro-9-thiathis compoundNaN₃, H₂O/CH₃CN2,6-Diazido-9-thiathis compound
2,6-Dichloro-9-thiathis compoundNaCN, H₂O/CH₃CN2,6-Dicyano-9-thiathis compound

Phosphathis compound Derivatives

The synthesis of the 9-phosphathis compound skeleton is often achieved through the free-radical addition of phosphine (B1218219) (PH₃) or primary alkylphosphines to 1,5-cyclooctadiene. This reaction typically yields a mixture of the symmetrical 9-phosphathis compound and the unsymmetrical 9-phosphabicyclo[4.2.1]nonane isomer. The radical addition of PH₃ to limonene (B3431351) has also been used to create chiral phosphines like 4,8-dimethyl-2-phosphathis compound. capes.gov.br

More complex phosphabicyclo[3.3.1]nonanes containing other heteroatoms have also been synthesized. For example, the water-soluble ligand 3,7-dimethyl-1,3,7-triaza-5-phosphathis compound (dmoPTA) is formed from the reaction of N,N'-Dimethyl-1,3,5-triaza-7-phosphaadamantane (dmPTA) with potassium hydroxide, which eliminates a methylene (B1212753) bridge. acs.orgnih.govull.es These compounds are of interest for their applications as ligands in coordination chemistry. nih.govull.es

Total Syntheses Featuring the this compound Moiety

The this compound framework is a cornerstone in the architecture of numerous complex natural products. Its strategic construction is often a pivotal moment in a total synthesis campaign, enabling the subsequent elaboration into intricate caged and polycyclic systems.

Strategies for Natural Product Architectures (e.g., Sarpagine Alkaloids, Daphniphyllum Alkaloids, Peniciketals, Polyprenylated Acylphloroglucinols)

The synthesis of natural products containing the this compound moiety has driven the development of elegant and powerful synthetic strategies.

Sarpagine Alkaloids : These monoterpenoid indole (B1671886) alkaloids possess a characteristic indole-fused azathis compound core. sogang.ac.krnih.gov A highly effective strategy for their synthesis involves an asymmetric Pictet-Spengler reaction, which allows for excellent stereocontrol in the formation of the key bicyclic system. nih.govrti.orgresearchgate.net This approach has been extended to bulkier N-alkylated tryptophan derivatives, enabling the total synthesis of numerous members of this family, including macrocarpines and talcarpine. nih.govrti.orgwisconsin.edu Other key transformations include Mannich-type cyclizations and titanium-mediated intramolecular amide-alkene coupling to forge the bridged azathis compound moiety. sogang.ac.krnih.gov

Daphniphyllum Alkaloids : This large family of alkaloids is known for its challenging and caged polycyclic architectures, many of which are built upon a 2-azathis compound unit. nih.govacs.org Successful total syntheses, such as that of (-)-himalensine A, have featured an intramolecular Heck reaction to assemble this pivotal moiety. nih.govacs.org Radical-based strategies have also proven powerful; for instance, a radical cyclization cascade was employed in the total synthesis of (-)-caldaphnidine O. nih.govacs.org These syntheses showcase the conversion of relatively simple bicyclic synthons into diversified and complex caged structures. nih.govacs.org

Peniciketals : Isolated from the fungus Penicillium raistrickii, peniciketals A and B feature an unprecedented structure containing a benzo-fused 2,8-dioxathis compound moiety. nih.govchemistryviews.orgacs.org Their enantioselective total synthesis was achieved using a novel photoisomerization/cyclization tactic as the key step. nih.govacs.org This involves the irradiation of a trans-enone, which isomerizes in situ to a cyclic oxonium intermediate that then undergoes a highly stereoselective [3+3]-cyclization to furnish the desired this compound adduct. nih.govacs.org The longest linear sequence for the synthesis of (+)-peniciketal A was 17 steps. nih.govnih.govchemistryviews.org

Polyprenylated Acylphloroglucinols (PPAPs) : This class of natural products is characterized by a highly decorated this compound-2,4,9-trione core. acs.orguky.edu Synthetic approaches often mimic their proposed biosynthesis. A diversity-oriented synthesis has been developed involving a dearomative conjunctive allylic alkylation (DCAA) to rapidly construct PPAP analogues. acs.org Another key strategy is the Effenburger cyclization, which generates the core trione (B1666649) structure that can be further elaborated through regioselective lithiation reactions, as demonstrated in the synthesis of clusianone. nih.gov

Construction of Complex Caged and Polycyclic Structures

The this compound unit frequently serves as a foundational building block for constructing more elaborate, topologically complex molecules.

In the Daphniphyllum alkaloids, the initial 2-azathis compound is embedded within unique and complex aza-fused ring systems, such as the [6-6-5-7-5] scaffold of calyciphylline A-type alkaloids or the aza-adamantane core of dapholdhamine B. nih.govacs.orgastellas-foundation.or.jp The synthesis of these molecules requires strategic planning to build additional rings onto the bicyclic core.

Similarly, the this compound core of PPAPs is the precursor to even more complex adamantane (B196018) and homoadamantane (B8616219) skeletons found in natural products like hypersampsone M. acs.orgrsc.org These intricate structures are often formed biosynthetically and in the lab through further intramolecular cyclizations and rearrangements of the initial bicyclic system. rsc.org The synthesis of the sarpagine alkaloid family also showcases the integration of the azathis compound and azabicyclo[2.2.2]octane moieties to form a cage-like skeleton. sogang.ac.kr These examples underscore the strategic importance of the this compound framework as a key intermediate in the assembly of architecturally challenging natural products. nih.govwisconsin.edu

Challenges in Regioselective and Diastereoselective Control

The construction of the this compound framework, a common core in many natural products, presents significant synthetic challenges, particularly in controlling regioselectivity and diastereoselectivity. iucr.org The molecule's dense, stereochemically rich, and rigid three-dimensional structure means that subtle changes in substrates or reaction conditions can lead to different isomers. iucr.orgucl.ac.uk Achieving precise control over the spatial orientation of substituents is a formidable obstacle but is crucial for accessing specific, biologically active target molecules. ucl.ac.uknih.gov

A primary challenge lies in directing reactions to a specific position on the bicyclic core (regioselectivity) and controlling the 3D arrangement of the newly formed bonds and stereocenters (diastereoselectivity). nih.gov Many synthetic strategies rely on domino reactions, such as Michael-aldol sequences, where multiple bonds are formed in a single pot. rsc.orgrsc.org While efficient, these reactions often generate multiple stereocenters simultaneously, and controlling the relative configuration of each one is not trivial. rsc.org

Regioselectivity Challenges

Controlling the site of reaction is fundamental in the functionalization of the this compound skeleton. Transannular cyclization reactions, for instance, must selectively form the [3.3.1] bridge over other possibilities, such as a [4.2.1] system. In the synthesis of 9-selenathis compound derivatives from 1,5-cyclooctadiene, careful control of reaction conditions is necessary to ensure high regioselectivity and avoid the formation of the isomeric 9-selenabicyclo[4.2.1]nonane byproduct. mdpi.com

Domino reactions also present regioselective hurdles. In a switchable organocatalytic enantioselective sulfenocyclization of cyclohexa-1,4-dienes, the substrate contains two potential nucleophilic sites. The regioselectivity of the cyclization, which determines whether a this compound or a 2-oxabicyclo[3.2.1]octane is formed, can be controlled by tuning the substituents on the sulfenylating agent. nih.gov This highlights how external reagents can be used to direct the reaction pathway towards the desired constitutional isomer. nih.gov

Diastereoselectivity Challenges

Achieving the correct relative stereochemistry is often the most complex challenge. The rigid chair-chair or boat-chair conformation of the this compound system dictates the approach of reagents, but predicting the outcome can be difficult.

In domino Michael-aldol annulations used to construct 6-hydroxythis compound-2,9-diones, the stereochemical outcome of the aldol step can be particularly hard to control. rsc.orgrsc.org However, research has shown that the relative configuration of the product can sometimes be influenced by the careful selection of the solvent, base, and reaction temperature. rsc.org Similarly, in organocatalyzed aldol condensations, the choice of catalyst is critical; while L-proline may give low stereoselectivity, modified proline-analogues can produce the desired product with high diastereomeric and enantiomeric excess. rsc.org

The synthesis of heteroanalogues also requires stringent stereocontrol. Highly diastereoselective methods have been developed for synthesizing functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives, which create four contiguous stereogenic centers in a domino Michael-hemiacetalization-Michael reaction. nih.gov Likewise, phosphine-catalyzed domino reactions can provide access to 2-oxathis compound frameworks with high stereoselectivity. acs.org

The table below summarizes key synthetic methods and the strategies employed to overcome challenges in regioselective and diastereoselective control.

Conformational Analysis and Dynamics of Bicyclo 3.3.1 Nonane Systems

Fundamental Conformational Isomers: Chair-Chair, Chair-Boat, and Boat-Boat Geometries

The bicyclo[3.3.1]nonane skeleton can exist in three primary skeletal conformations: the chair-chair (CC) , the chair-boat (BC) , and the boat-boat (BB) or twisted twin boat (TT) vu.ltrsc.orgresearchgate.netresearchgate.netvu.lt.

The chair-chair (CC) conformation is the most stable for the parent hydrocarbon and many of its derivatives. In this arrangement, both six-membered rings adopt a chair conformation, which generally minimizes torsional strain and steric repulsions researchgate.netiucr.org.

The chair-boat (BC) conformation features one ring in a chair conformation and the other in a boat conformation. This isomer is typically higher in energy than the CC conformer. For example, the relative energy of the BC conformer is reported to be 6-7 kcal/mol higher than the CC form for some this compound systems researchgate.net. In specific cases, such as bicyclo[3.3.1]nonan-9-one, the energy difference between CC and BC is estimated to be around 1 kcal/mol, suggesting a significant population of the BC conformer researchgate.net.

The boat-boat (BB) or twisted twin boat (TT) conformation is generally the least stable due to significant steric repulsions, particularly between the endo hydrogens at the C-3 and C-7 positions. These forms are often considered strained by more than 12 kcal/mol and may not be present in detectable amounts in many systems rsc.orgresearchgate.netpsu.edu.

Table 1: Relative Conformational Energies of this compound Systems

ConformationRelative Energy (kcal/mol)NotesSource
CC (Parent)0Most stable researchgate.net
BC (Parent)+6 to +7Higher energy than CC researchgate.net
BB/TT (Parent)>+12Highly strained, generally negligible researchgate.net
CC (BNO)0Bicyclo[3.3.1]nonan-9-one (BNO) researchgate.net
BC (BNO)~+1Bicyclo[3.3.1]nonan-9-one (BNO), free energy difference researchgate.net

Factors Governing Conformational Preferences and Equilibria

The specific conformation adopted by a this compound derivative is dictated by a complex interplay of various factors, including intrinsic strain, substituent effects, and electronic influences.

Intramolecular Strain and Non-Bonded Interactions

The this compound skeleton inherently possesses significant intramolecular strain. A key feature is the transannular strain between the methylene (B1212753) groups at positions 3 and 7. In an idealized chair-chair conformation, the distance between C-3 and C-7 is approximately 3.05 Å, which is considerably larger than the 2.52 Å expected for undistorted cyclohexane (B81311) chairs iucr.orgcdnsciencepub.com. This strain can lead to a slight flattening of the chair rings vu.ltcdnsciencepub.com.

Torsional strain also arises from eclipsing interactions, particularly in the bridge regions of the molecule . Non-bonded interactions, such as 1,3-diaxial repulsions , become critical when substituents are present, especially in the chair-chair conformation researchgate.net. Repulsions between endo-substituents at positions 3 and 7 are a significant destabilizing factor researchgate.net. In the chair-boat conformation, van der Waals repulsions between hydrogens on the boat ring and axial substituents on the chair ring can also contribute to destabilization .

Steric Effects of Substituents

Substituents play a dominant role in determining the conformational preferences and the energy differences between conformers. The steric bulk and position of substituents can dictate whether a ring adopts a chair or boat conformation, or influence the axial/equatorial preference of substituents on the chair rings.

Bulky substituents at positions 3 or 7 can induce a conformational change, often forcing one of the rings into a boat conformation to alleviate steric clashes vu.lt.

In this compound-2,6-diamine derivatives, the exo orientation of the amino groups is generally favored over the endo orientation due to reduced steric hindrance with bridgehead hydrogens .

The preference for anti (ap) over parallel (pa) orientation of acetyl groups at positions 3 and 7 has been observed, with the ap orientation being favored by 4-5 kcal/mol in the chair-chair conformation researchgate.net.

Bulky protecting groups on nitrogen atoms in diaza-bicyclo[3.3.1]nonanes can destabilize the chair-chair form by exacerbating steric clashes within the bridge region .

Table 2: Influence of Substituents and Dynamics

Compound/SystemFactor / ConformationEnergy Difference / Barrier (kcal/mol)NotesSource
This compound-2,6-diamineEndo vs. Exo isomer interconversion~12Activation barrier for isomer interconversion.
Exo isomer preference~4.6Energy difference favoring the exo form.
This compound-2,6-diamineSolvent effect on Chair-Boat stabilization+3 to +5Polar solvents stabilize the chair-boat conformation via hydrogen bonding.
Bicyclo[3.3.1]nonan-9-oneCC to BC inversion barrier~6Inversion barrier between chair-chair and chair-boat conformations. researchgate.net
3,7-DiacetylbispidinesAp vs. Pa orientation of acetyl groups (in CC)+4 to +5Preference for antiparallel (ap) orientation over parallel (pa). researchgate.net
Bicyclo[3.2.2]non-2-eneBridge flipping<10Mobility in the three-carbon bridge, contrasting with this compound where flipping is sterically hindered. vulcanchem.com
9-(4-methoxyphenyl)-9-(1-naphthyl)-Naphthyl-C9 rotation barrierHighBarrier is high enough to allow separation of atropisomers by HPLC. unibas.it

Influence of Heteroatoms and Functional Groups

The introduction of heteroatoms (e.g., nitrogen, oxygen) or functional groups (e.g., carbonyl, amino, hydroxyl) can significantly alter the conformational preferences of the this compound system.

Heteroatoms: In systems like 9-oxa-3,7-dithiathis compound, the chair-boat conformation can be favored over the chair-chair form due to lone pair-lone pair (lp-lp) repulsion between sulfur atoms in the CC conformer rsc.org. Conversely, in some diaza-bicyclo[3.3.1]nonanes, lone pair repulsions between nitrogen atoms can favor the chair-boat conformation, but intramolecular N-H···N hydrogen bonding can stabilize the chair-chair form researchgate.net.

Functional Groups: The presence of carbonyl groups, as in bicyclo[3.3.1]nonan-3-one, can influence the strain distribution and conformational equilibrium, sometimes favoring a chair-boat arrangement for one of the rings depending on other substituents cdnsciencepub.com. In diaza-bicyclo[3.3.1]nonanes, N-acyl substituents lead to planar nitrogen bonding, favoring chair-chair conformations, while N-alkyl or N-arylsulfonyl groups promote pyramidal nitrogen bonding, potentially favoring chair-boat conformations rsc.org.

Solvent Effects on Conformational Organization

Solvent polarity can play a crucial role in modulating the conformational equilibria of this compound derivatives. For instance, polar solvents can stabilize the chair-boat conformation of this compound-2,6-diamine by 3-5 kcal/mol through the formation of hydrogen bonds with the amino groups. This highlights the adaptability of the system in different chemical environments and its relevance in solution-phase chemistry and biological interactions . Solvation effects are also critical considerations in the design of supramolecular assemblies based on these scaffolds, influencing binding affinities and self-assembly processes vu.ltlu.seumn.edu.

Interconversion Barriers and Dynamics

The dynamic behavior of this compound systems, including the interconversion between conformational states, is often studied using variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy unibas.it. These studies reveal the energy barriers associated with processes such as ring flipping or substituent rotation.

For bicyclo[3.3.1]nonan-9-one, the barrier to inversion between the chair-chair and chair-boat conformations is estimated to be approximately 6 kcal/mol researchgate.net. In this compound-2,6-diamine, the interconversion between endo and exo isomers of the amino substituents occurs with activation barriers around 12 kcal/mol . In contrast, the mobility observed in other bicyclic systems, such as the bridge flipping in bicyclo[3.2.2]non-2-ene with barriers below 10 kcal/mol, underscores the relative rigidity imposed by the this compound framework vulcanchem.com. The rotation of aryl substituents at bridgehead positions can also exhibit significant barriers, allowing for the separation of atropisomers in some cases unibas.it.

Conformational Effects in Substituted Bicyclo[3.3.1]nonanes

Substitution on the this compound core significantly alters its conformational landscape, often shifting the equilibrium between the chair-chair (CC) and boat-chair (BC) conformations. These effects are driven by steric repulsions, electronic interactions, and the inherent strain associated with different arrangements.

Effects of 3,7-Substitution Patterns

Substituents at the 3 and 7 positions, which are symmetrically located across the 1,5-annulus, play a critical role in determining the conformational preference. The introduction of heavy atoms, such as sulfur or selenium, at these positions can lead to a preference for the boat-chair (BC) conformation over the twin-chair (CC) form. This phenomenon is often attributed to lone pair-lone pair (lp-lp) repulsion between these heteroatoms in the CC conformation, a situation commonly referred to as the "hockey sticks" effect rsc.orgacs.org. For instance, compounds like 9-oxa-3,7-dithiathis compound and 9-oxa-3-selena-7-thiathis compound are found to exist predominantly in BC conformers due to these repulsions rsc.org. Conversely, the presence of stabilizing stereoelectronic interactions, such as LP-N-C-S interactions in 3,7-dithia-1,5-diazathis compound, can favor the CC conformation rsc.org. Similarly, improper C-H···S hydrogen bonding has been shown to stabilize the CC conformer in certain dithia derivatives rsc.org.

Unsaturated Derivatives and Conformational Constraints

The introduction of unsaturation, such as double bonds, into the this compound framework significantly impacts its conformational flexibility. Unsaturated derivatives often exhibit more rigid structures compared to their saturated counterparts. For example, the presence of double bonds can lead to flatter ring conformations, such as half-chair or envelope forms, or constrain the system to specific chair-chair arrangements mdpi.comiucr.orgresearchgate.netchalmers.sersc.org. The impact of unsaturation extends to crystal packing and intermolecular interactions, often leading to different network structures compared to saturated bicyclo[3.3.1]nonanes researchgate.netchalmers.sersc.org. For instance, unsaturated diols may not crystallize with spontaneous resolution, unlike their saturated analogues chalmers.sersc.org.

Stereoelectronic Interactions and Their Role in Conformational Stability

Stereoelectronic interactions, which arise from the interplay of orbital overlap and electrostatic forces, are fundamental to understanding the conformational preferences and stability of this compound systems. These effects are particularly pronounced in heteroatom-containing derivatives.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Stereoelectronic Effects

The Quantum Theory of Atoms in Molecules (QTAIM), developed by R.F.W. Bader, offers a powerful theoretical framework for dissecting and quantifying stereoelectronic interactions (SEI) and weak intramolecular bonding. QTAIM analysis involves the topological examination of the electron density distribution, identifying bond critical points (BCPs) and non-bonded critical points (NCPs) that characterize the nature and strength of interactions acs.orgnih.govresearchgate.net. By analyzing these topological features, researchers can gain deep insights into the origins of conformational preferences, such as the "hockey sticks" effect, and the relative stability of different this compound conformers acs.orgnih.gov. QTAIM studies have been instrumental in providing a theoretical explanation for the observed conformational behaviors, correlating them with specific electron density distributions and atomic energies acs.orgresearchgate.net.

Data Tables

Table 1: Conformational Preferences of Selected this compound Derivatives

Compound NameKey Substituents/FeaturesPredominant Conformation(s)Notes/Driving ForceCitation(s)
This compound (parent)UnsubstitutedChair-Chair (CC)Minimizes torsional strain and steric repulsion. oregonstate.eduresearchgate.net
9-Oxa-3,7-dithiathis compound (41)S at C3, C7; O at C9Boat-Chair (BC)Destabilization of CC by lone pair-lone pair (lp-lp) repulsion between sulfur atoms. rsc.org
9-Oxa-3-selena-7-thiathis compound (42)Se at C3; S at C7; O at C9Boat-Chair (BC)Destabilization of CC by lp-lp repulsion between Se and S atoms. rsc.org
3,7-Dithia-1,5-diazathis compound (43)S at C3, C7; N at C1, C5Chair-Chair (CC)Stabilization by LP-N-C-S stereoelectronic interactions. rsc.org
3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonanesN,N'-diacetyl substitutionChair-Chair (CC)Acyl groups favor planar nitrogen, leading to CC conformation; 'anti-parallel' (ap) acyl orientation often preferred. rsc.orgresearchgate.net
3,7-Dialkyl/Diarylsulfonyl-3,7-diazabicyclo[3.3.1]nonanesN,N'-alkyl or diarylsulfonyl substitutionVaries (CC or BC)Pyramidal nitrogen bonding patterns can favor BC; depends on specific substituents. rsc.org
2-Chlorobicyclo[3.3.1]nonan-9-oneCl at C2 (axial), Ketone at C9Twin-Chair (CC)Axial chlorine; flattened rings, C3-C7 separation 3.11 Å. researchgate.net
Unsaturated this compound DerivativesPresence of double bondsVaries (e.g., Half-Chair)Reduced flexibility, specific ring puckering due to unsaturation. mdpi.comiucr.orgchalmers.se

Reactivity and Mechanistic Investigations of Bicyclo 3.3.1 Nonane Derivatives

Influence of Molecular Strain on Reactivity Profiles

The bicyclo[3.3.1]nonane system is known for its conformational rigidity, typically adopting a chair-chair conformation, although a chair-boat conformation can also be populated, particularly in substituted derivatives oregonstate.edu. This structural feature leads to specific steric interactions and bond angle distortions that can influence the reactivity of functional groups attached to the core skeleton. For instance, the proximity of carbons across the rings can facilitate transannular reactions oregonstate.educdnsciencepub.com. The strain inherent in maintaining the bicyclic structure can also affect the stability of intermediates formed during reactions, thereby directing reaction pathways oregonstate.edu.

Transannular Reactions and Intramolecular Processes

The this compound framework is conducive to transannular reactions, where reactions occur between atoms or groups located on different parts of the molecule, often across the ring system. These processes are frequently driven by the conformational proximity of reactive centers.

One notable example is the solvolysis of epoxides within the this compound system. For instance, the solvolysis of 2-bicyclo[3.3.1]nonene oxide in acetic acid-sodium acetate (B1210297) can lead to the formation of diols, with specific product distributions indicating participation of the bicyclic structure cdnsciencepub.com.

Table 1: Products from Solvolysis of 2-Bicyclo[3.3.1]nonene Oxide

Solvent/Reagent Products Yield (%)
Acetic acid-sodium acetate 3-bicyclo[3.3.1]nonen-exo-2-ol 20
exo-2-exo-7-bicyclo[3.3.1]nonadiol 54

Intramolecular hydride shifts and aldol (B89426) condensations are also observed, facilitated by the bicyclic structure. For example, base-induced 2,6-hydride migration has been proposed to proceed via a twin-twist boat transition state cdnsciencepub.comarkat-usa.org. Furthermore, intramolecular Michael additions followed by aldol condensations are key steps in the formation of complex this compound frameworks rsc.orgnih.gov. Transannular cyclizations, often leading to adamantane (B196018) derivatives, are observed in reactions with electrophilic or radical agents, as seen in the bromination of diolefins acs.orgjst.go.jp.

Stereoselective Transformations

The rigid nature of the this compound skeleton often leads to high stereoselectivity in reactions involving its functional groups.

Facial Diastereoselectivity in Carbonyl Reduction

The reduction of carbonyl groups in this compound derivatives, particularly diketones, often proceeds with significant facial diastereoselectivity. Studies on the reduction of this compound-2,9-dione, for example, have indicated "essentially total diastereoselectivity" at either the C-2 or C-9 carbonyl group during the first reduction step, although regioselectivity between the two carbonyls can be low rsc.orgrsc.org. This high diastereoselectivity is attributed to a combination of steric factors and the electronic environment around the carbonyl groups.

Role of Frontier Orbital Extension (EFOE) Model

The Exterior Frontier Orbital Extension (EFOE) model has been successfully applied to rationalize the observed π-facial stereoselection in the carbonyl reduction of this compound derivatives, especially diketones pnas.orgresearchgate.netscispace.com. This model considers the ground-state electronic and conformational properties of the substrate, focusing on the difference in the magnitude of the reaction driving force over the two faces of the π-system. The EFOE analysis suggests that the facial diastereoselectivity can be explained by the ground-state facial anisotropy of the frontier orbital extension, steric effects, and the intrinsic reactivity of the carbonyl groups pnas.orgresearchgate.net. Computational studies have also indicated that in the second hydride reduction step of diketones, the corresponding oxobicyclononanolates are likely the major species involved, rather than the free hydroxyketones pnas.orgresearchgate.net.

Rearrangement Reactions of this compound Systems

This compound systems are prone to various rearrangement reactions, often triggered by acidic conditions, carbocation intermediates, or radical pathways.

The Beckmann rearrangement of oximes derived from this compound carboxylic acids provides an example of a significant rearrangement. For instance, the anti-oxime of 3-carboxythis compound (1.1) can yield a mixture of the expected lactam (14) and a lactone (16) in a ratio of 3:2, suggesting competing fragmentation and recyclization pathways core.ac.uk.

Table 2: Beckmann Rearrangement of 3-Carboxythis compound Oximes

Oxime Substrate Rearrangement Product Other Product Product Ratio (Lactam:Other)

Skeletal rearrangements, such as those induced by intramolecular Michael additions, can transform the this compound framework into other cyclic systems rsc.org. Transannular cyclizations, particularly in unsaturated derivatives, can lead to the formation of adamantane structures acs.orgjst.go.jp.

Mechanistic Insights into Reaction Pathways

Understanding the mechanisms of reactions involving bicyclo[3.3.1]nonanes often relies on kinetic studies, computational analyses, and the identification of reactive intermediates.

The hydroboration of alkenes with 9-borathis compound (9-BBN) dimer exhibits interesting kinetic behavior that depends on the alkene's reactivity. For more reactive alkenes, the reaction follows first-order kinetics with respect to 9-BBN, while less reactive alkenes display three-halves-order kinetics pnas.orgscispace.comiupac.org. This kinetic duality is attributed to the rate-determining step shifting between the dissociation of the 9-BBN dimer and the reaction of the monomer with the alkene pnas.orgiupac.org.

Table 3: Kinetics of Hydroboration of 9-BBN with Alkenes

Alkene Reactivity Example Alkenes Kinetic Order
More Reactive 1-Hexene, Cyclopentene First-order in (9-BBN)₂, zero-order in alkene

Mechanistic investigations also employ computational methods, such as density functional theory (DFT) and ab initio calculations, to study transition states and reaction intermediates. These studies help elucidate the factors controlling stereoselectivity, such as orbital interactions and steric effects cdnsciencepub.comjst.go.jppnas.org. For instance, transition-state calculations for hydride additions to this compound diketones have provided insights into the relative reactivity of carbonyl groups and the nature of the transition state cdnsciencepub.compnas.org. Radical pathways are also implicated in certain transformations, such as fluorination reactions acs.org.

Derivatization and Functionalization Strategies of Bicyclo 3.3.1 Nonane

Regioselective Functionalization Approaches

Regioselective functionalization is critical for controlling the synthesis of specific isomers and complex target molecules. Various methods have been developed to achieve site-selective reactions on the bicyclo[3.3.1]nonane skeleton.

One prominent approach involves the use of β-alkoxy enone systems within the bicyclic structure. These systems serve as versatile intermediates for introducing substituents at specific positions. For instance, the synthesis of 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione provides a key precursor where the enone functionality directs further reactions. iucr.org The reactivity of this system allows for targeted modifications, such as alkylation at the bridgehead positions (C1 and C5), which is essential for building the complex stereochemistry found in many natural products. iucr.org

Another powerful strategy is the regioselective ring-opening of a cyclopropane (B1198618) ring within a related tricyclic system. This method provides a new pathway to the this compound core, where the position of the ring opening dictates the placement of the resulting functional groups. researchgate.netresearchgate.net Lewis acid-promoted ring-opening reactions have been shown to be particularly effective in achieving high regioselectivity. researchgate.net

Domino Michael-aldol annulations of cycloalkane-1,3-diones with enals also offer a reliable route to functionalized bicyclo[3.3.1]nonanes, such as 6-hydroxythis compound-2,9-diones. rsc.org The conditions of this annulation, including the choice of solvent, base, and temperature, can control the relative configuration of the resulting product, demonstrating a degree of stereocontrol alongside regioselectivity. rsc.org

The table below summarizes key regioselective functionalization reactions.

PrecursorReagents/ConditionsProductRegioselectivity
This compound-2,9-dioneK2CO3, dimethyl sulfate, acetone (B3395972) (reflux)4-Methoxybicyclo[3.3.1]non-3-ene-2,9-dioneFunctionalization at C4 position. iucr.org
Substituted 1,3-cyclohexanedioneEnals, various bases/solvents6-Hydroxythis compound-2,9-dionesFormation of hydroxyl and ketone groups at specific positions. rsc.orgucl.ac.uk
Tricyclo[4.4.0.0]dec-2-ene derivativeLewis AcidFunctionalized this compoundRing-opening dictates substituent placement. researchgate.net

Introduction of Diverse Functionalities

The introduction of a wide range of chemical functionalities onto the this compound scaffold is essential for creating molecular diversity and for the synthesis of natural product analogues.

One-pot synthesis methods have proven effective for creating diverse derivatives. For example, the reaction of dimethyl 1,3-acetonedicarboxylate with various enals can produce this compound derivatives with multiple ester and hydroxyl groups in a single, stereospecific step. acs.org Similarly, domino Michael-aldol annulations provide access to bicyclic ketols which can be further oxidized to the corresponding triketones, expanding the functional group repertoire. rsc.orgucl.ac.uk

Halogenation is another common functionalization strategy. The synthesis of rac-3,7-dibromobicyclo[3.3.1]nona-3,7-diene-2,6-dione demonstrates the introduction of bromine atoms, which can serve as handles for further cross-coupling reactions. researchgate.net Beyond halogens, nitrile groups have also been successfully incorporated into the bicyclic framework. researchgate.net

Heteroatoms can be incorporated directly into the ring structure. Transannular selenocyclofunctionalization of cis,cis-1,5-cyclooctadiene with selenium dihalides is a powerful method for creating 9-selenathis compound derivatives. mdpi.com This core can be further functionalized at the C2 and C6 positions with a variety of nucleophiles, including alcohols, phenols, and azides, leading to diorganyloxy and diazido derivatives. The resulting azides can then undergo copper-catalyzed cycloaddition reactions to form bis(1,2,3-triazol-1-yl) derivatives, showcasing the versatility of this approach. mdpi.com

The table below presents examples of introducing diverse functionalities.

Starting MaterialReagentsFunctionalized ProductIntroduced Functionality
Dimethyl 1,3-acetonedicarboxylate and enalsTetrabutylammonium (B224687) fluoride (B91410) or piperidineBicyclo[3.3.1]nonenols with ester groupsHydroxyl, Ester. acs.org
Bicyclo[3.3.1]nona-3,7-diene-endo-2,endo-6-diolPOCl3, pyridine; then NaBH4, CeCl3Dienone, Bromo, and Nitrile derivativesKetone, Bromine, Nitrile. researchgate.net
cis,cis-1,5-cyclooctadieneSelenium dibromide, various nucleophiles (e.g., NaN3)2,6-Diazido-9-selenathis compoundSelenium, Azide. mdpi.commdpi.com
2,6-Diazido-9-selenathis compoundPropargyl alcohol, Copper catalyst2,6-bis(4-hydroxymethyl-1,2,3-triazol-1-yl)-9-selenathis compoundTriazole. mdpi.com

Advanced Functionalization Techniques

Advanced synthetic methods provide access to complex and novel this compound derivatives that are often inaccessible through traditional techniques. These methods include catalytic reactions, complex cascade sequences, and the fusion of the bicyclic core with other complex molecular structures.

Rhenium-catalyzed reactions have been employed to construct the bicyclo[3.3.1]nonene framework from cyclic β-keto esters and terminal alkynes. The use of a [ReBr(CO)3(thf)]2 catalyst facilitates this transformation, and the yields can be improved by subsequent treatment with tetrabutylammonium fluoride (TBAF). acs.org This catalytic approach offers an efficient entry into unsaturated bicyclic systems.

Visible light-driven cyclization represents a modern photochemical strategy for constructing the this compound core. rsc.org Another sophisticated method is the Effenberger cyclization, which involves the reaction of a silyl (B83357) enol ether with malonyl dichloride to form a this compound-2,4,9-trione system. rsc.orgichem.md This technique is valuable for creating highly oxygenated bicyclic cores.

The this compound skeleton has also been incorporated into more complex molecular architectures, such as steroid conjugates. Estradiol (B170435) and estrone (B1671321) have been used as starting materials to synthesize novel steroid-bicyclo[3.3.1]nonane analogues through a series of reactions including etherification, addition, nucleophilic substitution, and cyclization. ichem.md

Furthermore, a programmable assembly process has been developed for the synthesis of diverse meroterpenes, a class of natural products containing the this compound motif. nih.gov This strategy involves abiotic annulation and rearrangement steps, enabling a concise and flexible approach to complex natural product synthesis. nih.gov

The following table highlights some advanced functionalization techniques.

TechniqueDescriptionExample
Rhenium CatalysisFormation of bicyclo[3.3.1]nonene frameworks from cyclic β-keto esters and terminal alkynes using a rhenium catalyst. acs.orgReaction of ethyl 2-oxocyclohexanecarboxylate with phenylacetylene.
Effenberger CyclizationSynthesis of this compound-2,4,9-trione systems via the reaction of a 1-methoxy-1-cyclohexene with malonyl dichloride. rsc.orgSynthesis of garsubellin-A precursor. ichem.md
Steroid ConjugationFusion of the this compound core with a steroid framework through multi-step synthesis. ichem.mdSynthesis of this compound analogues from estradiol or estrone.
Programmable SynthesisA strategy involving abiotic annulation/rearrangement steps to construct diverse meroterpene chemotypes. nih.govConcise total synthesis of garsubellin A. nih.gov

Bicyclo 3.3.1 Nonane As a Molecular Scaffold in Chemical Sciences

Design and Application of Bicyclo[3.3.1]nonane-Based Ligands in Catalysis

The this compound framework is instrumental in the development of sophisticated ligands for homogeneous catalysis. Its conformational rigidity and the ability to introduce chirality at specific positions allow for the fine-tuning of catalytic activity and selectivity.

Asymmetric Catalysis for Enantioselective Transformations

The synthesis of enantiomerically pure compounds is paramount in pharmaceuticals and fine chemicals. This compound derivatives have emerged as valuable components in asymmetric catalysis. Organocatalytic methods have been developed for the efficient construction of enantioenriched this compound frameworks, enabling access to chiral molecules with increasing complexity researchgate.net. Palladium-catalyzed desymmetrization reactions of prochiral diketones have been successfully employed to create this compound skeletons bearing a bridgehead quaternary carbon center with good yields and high enantioselectivity whu.edu.cn. Furthermore, strategies incorporating chiral this compound skeletons have been crucial in the enantioselective synthesis of biologically active natural products, such as Huperzine A and its analogues, which are known for their acetylcholinesterase inhibitory properties sioc-journal.cn. The incorporation of this compound moieties into ligands can also influence the stereochemical outcome of various transformations, including metal-catalyzed reactions like arylation and sulfenocyclization rsc.orgresearchgate.net.

Table 1: this compound Derivatives in Asymmetric Catalysis

Ligand/Scaffold TypeMetal CatalystReaction TypeKey Performance MetricReference
Chiral Phosphoric AcidN/A (Organocatalysis)Dearomatization of indolesHigh activity, enantioselectivity researchgate.net
Chiral Pd/PHOX complexPalladium (Pd)Intramolecular Desymmetric ArylationUp to 84% yield, 86% ee whu.edu.cn
Pyridine-fused this compound skeletonN/A (Synthetic Target)Asymmetric Hydrogenation/Arylation17.4% overall yield (5 steps) sioc-journal.cn
Chiral bridged this compoundN/A (Ligand precursor)SulfenocyclizationUp to 96% ee researchgate.net

Homogeneous Catalysis (e.g., Hydroformylation, Cross-Coupling)

The this compound scaffold is a key structural element in ligands designed for industrially relevant homogeneous catalytic processes, particularly hydroformylation and cross-coupling reactions.

In hydroformylation , ligands incorporating the this compound framework have demonstrated significant advantages. For instance, 9-phosphathis compound derivatives have been utilized as ligands in cobalt-catalyzed hydroformylation, where their rigid structure enhances regioselectivity towards linear aldehyde products . The "Phoban" ligand family, which includes mixtures of [3.3.1] and [4.2.1] isomers, has shown superior activity in industrial hydroformylation compared to monodentate phosphines . Monofluorophos ligands, including cyclic monofluorophosphites, have been employed in Rh-catalyzed hydroformylation, exhibiting catalytic activity comparable to commercial Rh-PPh₃ catalysts and improved linear-to-branched (l:b) ratios mdpi.com. Spirocyclic diphosphites have also proven effective in industrial hydroformylation and isomerization-hydroformylation, offering high activity, regioselectivity, and stability, with one ligand achieving an unprecedented turnover number nih.gov. The steric bulk of bicyclic ligands can also stabilize reactive intermediates, contributing to catalyst performance .

For cross-coupling reactions , the steric influence of this compound-based ligands is crucial for stabilizing reactive intermediates and promoting desired reaction pathways . Palladium complexes featuring bicyclic bridgehead phosphoramidite (B1245037) (briphos) ligands, often in conjunction with an acid additive, have shown high efficiency in dehydrative cross-coupling reactions of allylic alcohols with N-heterocycles researchgate.net.

Table 2: this compound-Based Ligands in Homogeneous Catalysis

Ligand Type/ScaffoldMetal CatalystReaction TypeSubstrate/ExamplePerformance MetricReference
9-Phosphathis compound derivativesCobalt (Co)HydroformylationOlefinsEnhanced regioselectivity for linear products
"Phoban" ligands ([3.3.1]/[4.2.1] isomers)N/AHydroformylationIndustrial applicationsSuperior activity
Monofluorophos ligands (e.g., cyclic monofluorophosphites)Rhodium (Rh)Hydroformylation1-HepteneComparable activity to Rh-PPh₃, improved l:b ratio (3.9 vs 2.2) mdpi.com
Spirocyclic diphosphites (e.g., O-SDPhite)N/A (Industrial)Hydroformylation / ISO-HFOlefins, C4 RaffinatesHigh activity, regioselectivity, stability; High TONs nih.gov
Bicyclic bridgehead phosphoramidite (briphos)Palladium (Pd)Dehydrative Cross-CouplingAllylic alcohols + N-heterocyclesHigh yields, mild conditions researchgate.net
This compound-based phosphine (B1218219) ligandsPalladium (Pd)Cross-CouplingAryl chlorides + aminesStabilize intermediates

Supramolecular Chemistry and Host-Guest Systems

The inherent rigidity and defined geometry of the this compound scaffold make it an excellent building block for constructing complex supramolecular architectures, including molecular receptors, hydrogen-bonded aggregates, and tubular structures.

Design of Molecular Receptors and Cavity-Containing Compounds

This compound and its heteroanalogues, such as 1,5-diazathis compound, serve as rigid, concave scaffolds for the creation of cavity-containing compounds and molecular receptors lu.se. These structures are designed to selectively bind guest molecules through various non-covalent interactions. For example, this compound-2,6-dione has been utilized as a core building block in the synthesis of molecular tweezers and supramolecular macrocycles, which are capable of selective guest binding for applications in drug delivery and sensing . More complex cavitands have been synthesized by fusing enantiomerically pure this compound derivatives with aromatic linkers, leading to structures with well-defined cavities capable of encapsulating guest molecules openreadings.eu.

Formation of Hydrogen-Bonded Aggregates and Networks

The functionalization of the this compound framework with hydrogen-bonding recognition motifs allows for the self-assembly of discrete molecules into ordered aggregates and networks lu.sevu.lt. Monomers derived from this compound have been designed to form hydrogen-bonded cyclic aggregates lu.se. Studies have investigated the stereochemistry of network formation in unsaturated this compound derivatives, highlighting the significant role of hydrogen bonds in dictating crystal structures and intermolecular interactions researchgate.netrsc.org. The specific arrangement of hydrogen bond donors and acceptors on the bicyclic scaffold can lead to the formation of extended hydrogen-bonded networks with unique structural properties vu.lt.

Construction of Well-Defined Supramolecular Architectures (e.g., Tubular Structures)

A key application of the this compound scaffold lies in the construction of well-defined supramolecular architectures, particularly tubular structures. By functionalizing the bicyclic core with hydrogen bonding complementary modules, chiral, C2-symmetric synthons can be created. These synthons can then self-assemble via end-to-end association to form tubular structures vu.ltvu.lt. For instance, derivatives containing isocytosine (B10225) units can form stable hydrogen-bonded tetramers that, under specific conditions, undergo reversible stacking to yield tubular assemblies vu.lt. The modular synthesis approach allows for the modification of cavity shape and size by altering the aromatic linkers or the this compound enantiomers, offering versatility in designing these supramolecular entities openreadings.eu. The principles of self-assembled nanotubes from discrete cyclic units, often driven by hydrogen bonding, π-π stacking, or solvophobic forces, are well-established, with this compound derivatives serving as valuable building blocks in this field rsc.org.

Table 3: this compound Derivatives in Supramolecular Architectures

Scaffold DerivativeSupramolecular ArchitectureDriving Force(s)Application/FeatureReference
This compound frameworkMolecular ReceptorsNon-covalent interactionsHost-guest systems lu.se
This compound-2,6-dioneMolecular Tweezers, MacrocyclesNon-covalent synthesisGuest binding, drug delivery, sensing
Enantiopure this compound derivatives fused with aromatic linkersCavitandsUreidopyrimidinone hydrogen bondingEncapsulation, host-guest binding openreadings.eu
Functionalized this compound monomersCyclic AggregatesHydrogen bondingSelf-assembly lu.se
Unsaturated this compound derivativesHydrogen-bonded NetworksHydrogen bondingCrystal engineering researchgate.netrsc.org
Chiral this compound synthonsTubular StructuresHydrogen bonding, end-to-end associationSupramolecular assemblies vu.ltvu.lt

Compound List

this compound

this compound-2,6-dione

9-Phosphathis compound

(±)-Bicyclo[3.3.1]nonan-9-one

Huperzine A

Garsubellin A

Hyperforin

Garcinol

Tröger's base

18-crown-6 (B118740)

1,5-Diazathis compound

Isocytosine derivatives

2-Pyridone

Phoban ligands

Advanced Spectroscopic and Computational Approaches in Bicyclo 3.3.1 Nonane Research

Spectroscopic Methodologies for Structural and Conformational Elucidation

A variety of sophisticated spectroscopic methods are employed to characterize the bicyclo[3.3.1]nonane system. These techniques are crucial for confirming molecular structures, determining solid-state conformations, analyzing dynamic processes, and elucidating stereochemical properties.

NMR spectroscopy stands as one of the most powerful tools for the structural and conformational analysis of this compound derivatives in solution.

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of each nucleus, offering initial insights into the molecular structure. However, for complex molecules like substituted bicyclo[3.3.1]nonanes, 2D NMR techniques are often essential for unambiguous structure assignment. nih.govbeilstein-journals.org Techniques including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used to establish proton-proton and proton-carbon connectivities, confirming the bicyclic framework and the positions of substituents. iucr.orgresearchgate.net

For instance, in the structural elucidation of novel bicyclo[3.3.1]nonanones, 1D and 2D NMR analyses were critical in confirming the final structures. nih.goviucr.org The relative configuration of stereogenic centers and the conformation of the six-membered rings in bicyclo[n.3.1]alkanone systems have been systematically analyzed using ¹H and ¹³C NMR spectral data. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Bicyclo[3.3.1]nonanone Derivative Note: This table is a generalized representation based on data typically found in the literature. Specific chemical shifts are highly dependent on the exact substitution pattern.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key COSY CorrelationsKey HMBC Correlations
C1-~50-55-H2, H8, H9
C2~2.0-2.5~30-40H1, H3C1, C3, C4
C3~1.5-2.0~20-30H2, H4C2, C4, C5
C4~1.5-2.0~20-30H3, H5C3, C5, C9
C5-~50-55-H4, H6, H9
C6~2.0-2.5~30-40H5, H7C5, C7, C8
C7~1.5-2.0~20-30H6, H8C6, C8, C9
C8~1.5-2.0~20-30H1, H7C1, C6, C7
C9-~210-220 (C=O)-H1, H5

The this compound framework can exist in several conformations, most notably the twin-chair, chair-boat, and twin-boat forms. Variable Temperature (VT) NMR is a powerful technique to study the dynamic equilibria between these conformers. lu.se By recording NMR spectra at different temperatures, researchers can observe changes in chemical shifts, coupling constants, and line shapes, which provide information about the thermodynamics and kinetics of conformational exchange processes. researchgate.net

For example, VT NMR studies have been used to measure the rotation barriers around aryl-C9 bonds in 9,9-diarylbicyclo[3.3.1]nonanes. unibas.itnih.gov These experiments can determine the free energies of activation for stereomutation processes, revealing the stability of different atropisomers. unibas.itnih.gov In some cases, no evidence of conformational equilibria is observed even with variable temperature studies, indicating a strong preference for a single conformation. core.ac.uk

¹³C NMR spectroscopy is particularly sensitive to the geometric environment of carbon atoms, making it an excellent tool for conformational analysis of the this compound skeleton. acs.org The chemical shifts of the carbon atoms, especially the γ- and δ-effects, are indicative of specific spatial arrangements and can be used to distinguish between different conformations. acs.org

For instance, in 9-azathis compound derivatives, ¹³C NMR was used to analyze the conformational preferences. The significant upfield shift of the C3 and C7 carbons in the twin-chair conformation due to the γ-gauche effect with the C9 bridge is a key diagnostic feature. Conversely, a chair-boat conformation can be identified by the absence of this shielding on one of the rings. acs.org This method allows for a detailed understanding of how substituents influence the conformational equilibrium of the bicyclic system. acs.orgacs.org

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure of this compound derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and stereochemistry. iucr.orgresearchgate.netchalmers.setandfonline.com

Numerous studies have utilized X-ray crystallography to confirm the structures of synthesized this compound derivatives. nih.gov For example, the structure of 9-(4-methoxyphenyl)-9-(3-methylphenyl)this compound was determined by single-crystal X-ray diffraction, providing concrete evidence of its solid-state conformation. unibas.itnih.gov Similarly, in studies of 3-thia-7-azathis compound derivatives, X-ray analysis revealed that different compounds adopt either chair-chair or chair-boat conformations in the solid state, highlighting the influence of substitution on the preferred geometry. nih.gov These crystallographic studies are crucial for validating structures proposed by other means and for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. researchgate.netchalmers.setandfonline.com

For chiral derivatives of this compound, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are invaluable. These methods measure the differential absorption of left and right circularly polarized light by chiral molecules, providing information about their absolute configuration and solution-state conformation. nih.govquick.cz

A study on this compound-2,6-dione and its unsaturated analogue demonstrated the power of VCD and ECD, complemented by DFT calculations, to probe their structures. mdpi.com The VCD spectrum of the saturated dione (B5365651) was found to be a population-weighted average of three different conformers, showcasing how VCD can detect conformational mobility. mdpi.comresearchgate.net In contrast, the unsaturated analogue existed as a single conformer. mdpi.com The combination of experimental VCD/ECD spectra with quantum mechanical calculations is a robust approach for assigning the absolute configuration of chiral this compound derivatives and for understanding how structural features influence their chiroptical response. unibas.itnih.govquick.cz

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
9-Azathis compound
9-(4-Methoxyphenyl)-9-(3-methylphenyl)this compound
Bicyclo[3.3.1]nonanone
3-Thia-7-azathis compound
This compound-2,6-dione
Bicyclo[3.3.1]nona-3,7-diene-2,6-dione

Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of this compound and its derivatives. It provides the exact mass of the molecular ion, allowing for the determination of the elemental composition with high precision. nih.gov Under electron ionization (EI), the this compound core undergoes characteristic fragmentation. A notable fragmentation pathway involves the cleavage of bonds at the bridgehead carbons (C1–C2 and C4–C5), leading to the loss of a neutral propene (C3H6) fragment. aip.orgresearchgate.net This results in an abundant ion peak at [M–C3H6]•+ (m/z 82 for the parent compound). aip.org The fragmentation patterns can, however, be significantly influenced by the presence and position of functional groups on the bicyclic skeleton.

Ion Typem/z (for parent C9H16)Proposed Fragmentation Pathway
[M]+•124.1252Molecular Ion
[M–C3H6]+•82Loss of propene via cleavage at bridgehead carbons

Infrared (IR) Spectroscopy for Functional Group Analysis

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)Example Compound
C-H (alkane)Stretch2850-2950This compound
C=O (ketone)Stretch1675-1700This compound-2,6-dione
C-O (ether)Stretch~10502-Ethoxy-2,6,6-trimethyl-9-methylenethis compound
C=C (alkene)Stretch~16409-Methylenethis compound
O-H (alcohol)Stretch (H-bonded)3200-3550 (broad)Bicyclo[3.3.1]nonan-9-ol

Computational Chemistry and Theoretical Investigations

Computational methods have become indispensable in understanding the nuanced conformational landscape and energetic properties of the this compound system.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has been widely applied to study this compound derivatives. The B3LYP functional, often paired with basis sets like 6-31G*, is commonly used for geometry optimization, providing accurate predictions of bond lengths, bond angles, and dihedral angles. researchgate.net These calculations consistently show that the twin-chair (CC) conformation is the most stable for the parent compound. Time-Dependent DFT (TD-DFT) is also employed to calculate electronic properties, such as electronic circular dichroism (ECD) and optical rotation (OR), which are vital for determining the absolute configuration of chiral derivatives. researchgate.net

ParameterDFT (B3LYP/6-31G*) Calculated Value (Representative)
C1-C2 Bond Length~1.54 Å
C2-C3 Bond Length~1.53 Å
C1-C9 Bond Length~1.55 Å
C1-C2-C3 Bond Angle~113°
C1-C9-C5 Bond Angle~112°

Ab Initio Methods (e.g., MP2, MP4) for High-Level Energetic Studies

For more accurate energetic evaluations, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2 and MP4) are utilized. researchgate.netresearchgate.net These methods, particularly when combined with large basis sets like the correlation-consistent cc-pVTZ, provide reliable relative energies of different conformers. researchgate.net Studies on various this compound derivatives have used these techniques to quantify the energy differences between the twin-chair (CC), boat-chair (BC), and twin-twist (TT) conformations, confirming the general stability of the CC form in the parent system. researchgate.netplu.mx

MethodBasis SetConformerRelative Energy (kcal/mol)
MP2cc-pVTZCC0.0 (Reference)
BC~6-7
TT>12

Molecular Mechanics (MM) and Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Mechanics (MM) force fields, such as MM2 and MMFF, offer a computationally efficient way to explore the conformational space of this compound and its derivatives. uni-due.deresearchgate.net These methods are particularly useful for preliminary conformational searches and for studying large, substituted systems where higher-level quantum mechanical calculations would be prohibitively expensive. researchgate.net Molecular dynamics simulations, based on these force fields, can be used to study the dynamic interconversion between different conformations and to understand how substituents influence the conformational equilibrium.

Computational Analysis of Strain Energy and Relative Conformer Stability

Computational analysis is crucial for quantifying the strain energy associated with different conformations of the this compound skeleton. The parent molecule primarily adopts a twin-chair (CC) conformation, which minimizes angle and torsional strain. rsc.orgvu.lt However, substitutions, particularly at the C3, C7, or C9 positions, can introduce significant steric interactions that destabilize the CC form and favor a boat-chair (BC) or even a boat-boat (BB) conformation. rsc.orgvu.lt For instance, calculations on this compound-2,9-dione show that the chair-boat (CB) conformer is the most stable, being 2.5 kJ/mol (approximately 0.6 kcal/mol) lower in energy than the chair-chair (CC) conformer. plu.mx In contrast, for this compound-2,6-dione, the double-chair (CC) conformer is the most stable, with the chair-boat (CB) being 3.4 kJ/mol (~0.8 kcal/mol) higher in energy. plu.mx The highly strained twin-twist (TT) conformers are generally found to be more than 12 kcal/mol less stable than the CC form and are not significantly populated at normal temperatures. researchgate.net

CompoundMost Stable ConformerRelative Energy of Other Conformers (kcal/mol)Computational Method
This compoundCCBC: ~2.5 - 3.0MM/Ab Initio
This compound-2,6-dioneCCCB: +0.8Ab Initio (HF/6-31G)
This compound-2,9-dioneCBCC: +0.6Ab Initio (HF/6-31G)
3,7-Diacetyl-3,7-diazathis compoundCCBC: +6-7; TT: >+12Ab Initio (MP2/cc-pVTZ)

Transition State Calculations for Reaction Mechanisms

Understanding the intricate pathways of chemical reactions is fundamental to synthetic chemistry. Transition state (TS) calculations provide a theoretical lens to view the highest energy point along a reaction coordinate, offering critical information about reaction feasibility, kinetics, and selectivity. For this compound systems, these calculations have been applied to various transformations.

One area of study involves organocatalyzed intramolecular aldol (B89426) condensations used to form the bicyclic framework. clockss.org Theoretical predictions of the transition states for the formation of the 6-6 fused bicycle have been used to rationalize the stereochemical outcome of the reaction. Calculations, including Density Functional Theory (DFT), have shown that the energy difference between the chair-chair and chair-boat conformations of the this compound-like transition state can be significant, on the order of 2.3-2.5 kcal/mol. clockss.org This energy difference dictates that the reaction preferentially proceeds through the more stable chair-chair anti transition state, thus controlling the stereochemistry of the newly formed chiral centers. clockss.org

In another example, DFT calculations were employed to elucidate the origins of enantioselectivity in the sulfenocyclization of cyclohexadienes, which produces chiral this compound structures. nih.gov By calculating the free energy of the transition states for the electrophilic addition step, researchers determined that the steric repulsion between the substrate and the catalyst directs the reaction pathway. For a cyclohexa-1,4-diene substrate, the calculated free energy of the favored transition state (TS1-S) was found to be 2.4 kcal/mol lower than the disfavored state (TS1-R), an energy difference that aligns with the high enantioselectivity observed experimentally. nih.gov

Furthermore, the mechanisms of transannular reactions within the this compound series have been investigated. For the transannular bromination of diolefins that yields adamantane (B196018) derivatives, an analysis of the calculated thermodynamic parameters of the transition state indicated the formation of intermediate charge-transfer complexes. researchgate.net These studies suggest the reaction proceeds through a molecular-ionic mechanism, with a rate that follows a third-order kinetic equation. researchgate.net

Table 1: Application of Transition State Calculations in this compound Reaction Mechanisms
Reaction TypeComputational MethodKey Insight from TS CalculationReference
Intramolecular Aldol CondensationAb initio and DFTThe energy difference between chair-chair and chair-boat conformations in the TS dictates stereochemical outcome. clockss.org
SulfenocyclizationDFTA 2.4 kcal/mol free energy difference between competing transition states explains the high enantioselectivity. nih.gov
Transannular BrominationThermodynamic Parameter CalculationIdentified intermediate charge-transfer complexes and supported a molecular-ionic mechanism. researchgate.net

Chiroptical Property Prediction (TD-DFT for VCD/ECD/Optical Rotation)

Determining the absolute configuration (AC) of chiral molecules is a crucial aspect of stereochemistry. Chiroptical spectroscopy, which measures the differential interaction of a molecule with left and right circularly polarized light, provides an experimental means to this end. The correlation of experimental data with computationally predicted spectra has become a powerful and reliable method for assigning AC. acs.org Time-dependent density functional theory (TD-DFT) has proven to be a particularly robust tool for calculating chiroptical properties such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotation (OR). researchgate.netcapes.gov.br

The utility of TD-DFT extends to more complex systems, including natural products incorporating the this compound core. The absolute configurations of polycyclic polyprenylated acylphloroglucinols (PPAPs), such as ascyrones A-E and xishacorenes A-C, were established through the comparison of experimental and TD-DFT calculated ECD spectra. cjnmcpu.comacs.org

VCD spectroscopy, coupled with DFT calculations, offers another layer of structural insight. A study on this compound-2,6-dione and bicyclo[3.3.1]nona-3,7-diene-2,6-dione demonstrated that VCD spectra are excellently predicted by DFT calculations. dntb.gov.uaresearchgate.net The analysis revealed that while the diene-dione exists as a single conformer, the saturated dione exists as a mixture of three main conformers. researchgate.net The VCD spectrum proved sensitive to these conformational differences, highlighting the importance of accurate population analysis for reproducing experimental results. dntb.gov.uaresearchgate.net

Table 2: TD-DFT Prediction of Chiroptical Properties for this compound Derivatives
Compound TypeChiroptical MethodComputational Level (Example)Purpose of StudyReference
This compound dionesECD, ORTDDFT B3LYP/aug-cc-pVDZDetermination of absolute configuration. acs.orgacs.orgnih.gov
This compound-2,6-dioneVCD, ECDDFTConformational analysis and validation of calculated spectra. dntb.gov.uaresearchgate.net
α,β-Unsaturated this compound dinitrileCDTD-DFT B3LYP/aug-cc-pVDZInvestigating through-space homoconjugation effects. nih.gov
N-Boc 9-azathis compound-2,6-dioneCDTD-DFTAssignment of absolute configuration for a chiral building block. acs.org
Ascyrones A−E (Natural Products)ECDCalculated ECDStructural elucidation and AC determination. cjnmcpu.com

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding and Interactions

While methods like TD-DFT excel at predicting spectroscopic properties, the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a framework for analyzing the electron density topology to define atoms, bonds, and molecular structure. amercrystalassn.org This approach offers profound insights into the nature of chemical bonding and weak intramolecular interactions that govern molecular conformation and stability. acs.orgresearchgate.net

The conformational effects in bicyclo[3.3.1]nonanes, which have been studied extensively, have received deeper theoretical explanation through QTAIM. nih.gov This method has been used to study stereoelectronic interactions (SEI) and weak intramolecular bonding that influence the relative stability of different conformers (e.g., chair-chair vs. boat-chair). acs.orgresearchgate.net

A notable application of QTAIM has been in explaining the "hockey sticks" effect, a phenomenon observed in certain this compound derivatives. acs.org A study of 3,7-dithia-1,5-diazathis compound used topological analysis of the calculated and experimental charge density to investigate this effect. nih.gov The analysis revealed that H···H and S···S interactions are significant factors that contribute to the differences in the relative stability of the conformers. acs.orgnih.gov QTAIM atomic energy analysis provided a new basis for explaining the relative stability of these conformers. researchgate.net In some derivatives, the presence of stabilizing stereoelectronic interactions, justifiable by QTAIM analysis, can favor the chair-chair conformer over the boat-chair form. rsc.org

Table 3: Analysis of Bonding and Interactions in this compound Systems using QTAIM
System StudiedInteraction InvestigatedKey Finding from QTAIM AnalysisReference
This compound and dithia derivativesH···H and S···S interactionsThese weak interactions are significant factors in the relative stability of conformers. acs.orgnih.gov
3,7-Dithia-1,5-diazathis compoundStereoelectronic interactions (SEI)Provided a theoretical explanation for conformational effects, including the "hockey sticks" effect. acs.orgresearchgate.net
Hetero-analogues of this compoundStabilizing LP-N–C–S interactionsJustified the preference for the chair-chair conformer over the boat-chair conformer in specific systems. rsc.org

Future Directions and Emerging Challenges in Bicyclo 3.3.1 Nonane Chemistry

Development of Novel and More Efficient Synthetic Pathways

The construction of the bicyclo[3.3.1]nonane core, particularly with multiple stereocenters, has historically been a significant synthetic challenge. The future in this area lies in the development of novel and more efficient synthetic pathways that are not only high-yielding but also atom-economical and environmentally benign. A key focus is on the use of tandem or domino reactions, which allow for the rapid assembly of complex molecular architectures from simple starting materials in a single operation.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of this compound derivatives. For instance, highly stereoselective methods for the synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives with four contiguous stereogenic centers have been realized through organocatalytic domino Michael-hemiacetalization-Michael reactions. acs.org These reactions, utilizing modularly designed organocatalysts, can achieve excellent diastereoselectivities and high enantioselectivities. acs.org

Another promising avenue is the continued development of metal-catalyzed reactions. Organometallic approaches, such as palladium-catalyzed cycloalkenylation, have proven effective in constructing the this compound core with a high degree of stereocontrol. rsc.org Future research will likely focus on the discovery of new catalytic systems with enhanced reactivity and selectivity, as well as the expansion of the substrate scope for these transformations.

Furthermore, the development of efficient methods for the synthesis of heteroatom-containing this compound analogues, such as those incorporating nitrogen, oxygen, or sulfur, is of growing importance. rsc.org These heterocyclic frameworks are prevalent in many biologically active compounds and offer unique opportunities for the design of novel therapeutic agents. Efficient methods for the preparation of derivatives like 9-selenathis compound are being developed based on transannular addition reactions. acs.org

Synthetic StrategyKey FeaturesRepresentative Transformation
Domino Reactions One-pot synthesis, high bond-forming efficiency, stereocontrol.Michael-aldol annulation of cycloalkane-1,3-diones with enals. nih.gov
Organocatalysis Metal-free, enantioselective, mild reaction conditions.Asymmetric synthesis of bicyclic ketals from 2-hydroxyphenylboronic acid. rsc.org
Organometallic Catalysis High stereoselectivity, formation of complex cores.Palladium-catalyzed cycloalkenylation. rsc.org
Effenberger-type Cyclization Versatile for synthesizing various this compound cores.Reaction of 1-methoxy-1-cyclohexene with malonyl dichloride. rsc.org

Exploration of Unconventional Reactivity Patterns

The rigid and sterically demanding nature of the this compound framework can give rise to unconventional reactivity patterns that are not observed in more flexible acyclic or monocyclic systems. A deeper understanding and exploitation of these unique reactivities will open up new avenues for the synthesis of novel molecular architectures.

One area of growing interest is the study of skeletal rearrangements. For example, a novel skeletal rearrangement of a this compound-2,4,9-trione to a highly functionalized bicyclo[3.3.0]octane system has been reported, induced by an intramolecular Michael addition. nih.govrsc.orgrsc.org Such rearrangements offer a powerful method for accessing alternative carbocyclic frameworks that may be difficult to synthesize through conventional means.

Transannular reactions, which involve the formation of a bond between non-adjacent atoms across the ring system, are another characteristic feature of this compound chemistry. acs.org These reactions are often facilitated by the close proximity of certain atoms in the chair-chair or boat-chair conformations of the bicyclic system. Future research will likely focus on harnessing these transannular cyclizations in a controlled manner to forge new C-C and C-heteroatom bonds, leading to the synthesis of complex polycyclic structures.

The reactivity of the bridgehead positions of the this compound skeleton also presents unique challenges and opportunities. While traditionally considered unreactive, methods for the functionalization of these positions are being developed. acs.org This includes regioselective lithiation of enol ether derivatives, which allows for the introduction of substituents at the bridgehead carbons. ucl.ac.uk The ability to selectively modify these positions is crucial for the synthesis of complex natural products and their analogues.

Design of Next-Generation this compound-Based Functional Materials and Supramolecular Systems

The unique V-shape and rigid conformational properties of the this compound scaffold make it an excellent building block for the design of novel functional materials and supramolecular systems. rsc.org The ability to introduce functional groups with precise spatial orientations allows for the creation of molecules with tailored properties for applications in materials science, catalysis, and molecular recognition.

In the realm of supramolecular chemistry, this compound derivatives have been successfully employed as scaffolds for the construction of synthetic receptors, molecular tweezers, and ionophores. researchgate.net The pre-organized cavity of these molecules allows for the selective binding of guest molecules through non-covalent interactions. Future efforts will focus on the design of more sophisticated host-guest systems with higher binding affinities and selectivities, as well as the development of stimuli-responsive systems that can be controlled by external signals such as light or pH.

The construction of self-assembling systems based on the this compound framework is another exciting area of research. By incorporating hydrogen-bonding motifs or other recognition elements onto the bicyclic scaffold, it is possible to create molecules that spontaneously assemble into well-defined nanostructures, such as tubular or cage-like assemblies. rsc.orgrsc.org These supramolecular architectures have potential applications in areas such as drug delivery, sensing, and catalysis. For instance, the dioximes of this compound-3,7-dione can form stable H-bond-driven supramolecular aggregates. acs.org

Furthermore, the incorporation of the rigid this compound unit into polymer backbones could lead to the development of new materials with enhanced thermal stability and mechanical properties. acs.org While still a nascent field, the design of this compound-based polymers and metal-organic frameworks (MOFs) represents a significant future direction with the potential to yield materials with novel electronic, optical, or porous properties. The synthesis of antimicrobial polycations based on a thiabicyclononane framework has already demonstrated the potential of these scaffolds in materials science. nih.gov

Application AreaKey Features of this compound ScaffoldExamples of Systems
Supramolecular Chemistry Rigid, V-shaped geometry, pre-organized cavity.Synthetic receptors, molecular tweezers, ion receptors, hydrogen-bonded aggregates. nih.govrsc.orgresearchgate.net
Functional Materials Rigidity, thermal stability, defined stereochemistry.Antimicrobial polycations, potential for novel polymers and MOFs. acs.orgnih.gov
Asymmetric Catalysis Chiral scaffold for ligand design.Chiral diene ligands for transition metal catalysis. skemman.is

Integration of Advanced Artificial Intelligence and Machine Learning in Synthetic Design and Conformational Prediction

The increasing complexity of target molecules containing the this compound core necessitates the development of more sophisticated tools for synthetic planning and conformational analysis. The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize these aspects of chemical research.

Conformational prediction is another area where AI and ML can have a significant impact. The conformational landscape of polysubstituted bicyclo[3.3.1]nonanes can be incredibly complex, and accurately predicting the most stable conformer is crucial for understanding reactivity and designing molecules with specific biological activities. While computational methods like density functional theory (DFT) are powerful tools for conformational analysis, they can be computationally expensive. acs.org Machine learning models, trained on large datasets of calculated or experimentally determined conformations, could provide a much faster and still highly accurate means of predicting the preferred conformations of new this compound derivatives. researchgate.net Software like CONFLEX is already being used for the crystal structure prediction of this compound derivatives, and the integration of machine learning could further enhance these capabilities. skemman.is

Furthermore, ML models are being developed to predict the stereoselectivity of chemical reactions. nih.govnih.govacs.orgnih.gov Applying these models to the synthesis of bicyclo[3.3.1]nonanes could help in the rational design of catalysts and reaction conditions to achieve high levels of stereocontrol, thus addressing one of the key challenges in this field.

Addressing Stereochemical Complexities in Polysubstituted Systems

The synthesis of polysubstituted bicyclo[3.3.1]nonanes with precise control over the stereochemistry of multiple stereogenic centers remains a formidable challenge. As the number of substituents on the bicyclic framework increases, so does the number of possible stereoisomers, making the selective synthesis of a single isomer a complex task.

A key challenge lies in the development of highly diastereoselective and enantioselective methods for the construction of the bicyclic core. Domino reactions, such as the Michael-aldol annulation, have shown great promise in this regard, allowing for the creation of multiple stereocenters in a single step with good stereocontrol. rsc.org The choice of catalyst, solvent, and temperature can often be used to influence the relative configuration of the products. rsc.org

Organocatalysis is also playing an increasingly important role in addressing these stereochemical complexities. Chiral organocatalysts can facilitate the enantioselective synthesis of this compound building blocks, which can then be further elaborated to access complex, enantiomerically pure target molecules. acs.org The development of new and more effective organocatalytic systems will be crucial for advancing this area.

Another important aspect is the development of reliable methods for the stereochemical analysis of polysubstituted bicyclo[3.3.1]nonanes. Advanced spectroscopic techniques, such as NMR spectroscopy, and single-crystal X-ray diffraction are essential tools for determining the relative and absolute configurations of these complex molecules.

The synthesis of sp3-rich chiral this compound scaffolds as single diastereomers is a significant step towards expanding the accessible chemical space for drug discovery. nih.gov Future research will undoubtedly focus on the development of even more sophisticated strategies for navigating the complex stereochemical landscape of polysubstituted this compound systems, enabling the synthesis of a new generation of complex molecules with tailored properties.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for constructing bicyclo[3.3.1]nonane scaffolds?

  • Methodological Answer : The core this compound framework is synthesized via:

  • Cycloaddition reactions : For example, [3+2] cycloadditions to form the bridged structure .
  • Ring-closing metathesis : Utilizes Grubbs catalysts to close the bicyclic system efficiently .
  • Condensation reactions : Diketones or dicarbonyl compounds react with hydroxylamine or Grignard reagents to form saturated analogues (e.g., this compound-3,7-diones) .
  • Key Reference Data : Yields range from 54% to 90% depending on reaction conditions (e.g., solvent, catalyst) .

Q. How can the stereochemical complexity of this compound derivatives be resolved during synthesis?

  • Methodological Answer :

  • Chiral auxiliaries : Use enantiopure starting materials to control stereochemistry at bridgehead carbons .
  • X-ray crystallography : Confirms absolute configuration post-synthesis .
  • Dynamic NMR : Analyzes conformational equilibria (e.g., chair-chair vs. boat-chair conformers) .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify bridgehead protons and carbons (δ 1.5–2.5 ppm for bridgehead H) .
  • Mass spectrometry : High-resolution MS confirms molecular formulas (e.g., C9_9H16_{16}O2_2 for diol derivatives) .
  • X-ray diffraction : Resolves rigid 3D structures and hydrogen-bonding networks in crystalline forms .

Advanced Research Questions

Q. How do structural modifications (e.g., ketone, diol, or heteroatom substitution) influence the bioactivity of this compound derivatives?

  • Methodological Answer :

  • SAR Studies :
  • Diol derivatives (e.g., 2,6-diol): Enhance hydrogen bonding, improving binding to biological targets like kinases .
  • Ketone derivatives (e.g., 9-oxo): Increase electrophilicity, enabling covalent interactions with cysteine residues in enzymes .
  • Heteroatom incorporation (e.g., N, S): Modulates solubility and metabolic stability (e.g., azabicyclo derivatives show improved CNS penetration) .
  • Key Data : IC50_{50} values for anticancer activity range from 0.5–10 µM in MCF-7 and A549 cell lines .

Q. What strategies resolve contradictions in reaction outcomes for this compound synthesis?

  • Methodological Answer :

  • Condition optimization : Varying catalysts (e.g., Pd(OAc)2_2 vs. Rh complexes) or solvents (n-BuSH vs. THF) alters regioselectivity .
  • Mechanistic studies : DFT calculations predict intermediates in multi-step pathways (e.g., cationic intermediates in amination reactions) .
  • Case Study : Bromination of bicyclo[3.3.1]nonan-2,6-dione yields α-bromo ketones (80% yield) in acidic conditions vs. elimination products in basic media .

Q. How can computational modeling enhance the design of this compound-based therapeutics?

  • Methodological Answer :

  • Docking simulations : Predict binding modes to targets like PPAR-γ or tubulin using AutoDock Vina .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (RMSD < 2 Å indicates stable binding) .
  • QSAR models : Correlate logP values (1.5–3.0) with cytotoxicity to optimize lipophilicity .

Q. What in vivo models validate the pharmacological potential of this compound derivatives?

  • Methodological Answer :

  • Xenograft models : this compound-2,6-diol reduces tumor volume by 60% in murine breast cancer models at 10 mg/kg dosing .
  • Toxicity profiling : Acute toxicity (LD50_{50}) studies in rodents show safety margins >10 for lead compounds .
  • Pharmacokinetics : Oral bioavailability of 9-oxo derivatives reaches 40% in rats, with Tmax_{max} = 2–4 hrs .

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